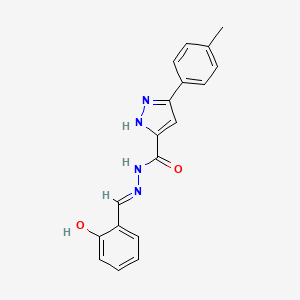![molecular formula C18H19BrClNO4 B6063828 2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6063828.png)
2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known as BRD0705, is a novel small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications.
作用機序
2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide exerts its anti-cancer effects by targeting the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. Specifically, this compound binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and thereby inhibiting the transcription of oncogenic genes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in animal models. Additionally, this compound has been found to modulate immune responses, suggesting that it may have potential applications in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of 2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is its specificity for BET proteins, which minimizes off-target effects. Additionally, this compound has been found to be well-tolerated in animal models, suggesting that it may have a favorable safety profile. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the development and application of 2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential biomarkers that could be used to predict patient response. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown significant potential for the treatment of cancer and other diseases. Its specificity for BET proteins, ability to induce apoptosis, and modulation of immune responses make it a promising candidate for further development. However, further research is needed to optimize the synthesis method, elucidate the precise mechanism of action, and evaluate its safety and efficacy in clinical trials.
合成法
2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can be synthesized through a multistep process that involves the reaction of 2-bromo-4-chlorophenol and 2-(3,4-dimethoxyphenyl)ethylamine followed by acetylation with acetic anhydride. The final product is obtained through purification using column chromatography.
科学的研究の応用
2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer progression.
特性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClNO4/c1-23-16-5-3-12(9-17(16)24-2)7-8-21-18(22)11-25-15-6-4-13(20)10-14(15)19/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNVLWSXQCNSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate](/img/structure/B6063768.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6063775.png)

![N-cyclopentyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6063792.png)
![4-(3-ethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6063793.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6063806.png)
![6-[chloro(difluoro)methyl]-4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-2(1H)-pyrimidinone](/img/structure/B6063810.png)
![4-{6-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6063819.png)
![6-(benzyloxy)-1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B6063825.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone](/img/structure/B6063837.png)
![N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6063847.png)

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-methyl-N-(4-pyridinylmethyl)-2-buten-1-amine](/img/structure/B6063853.png)